

chemical structure and properties of Guvacine hydrochloride

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An In-depth Technical Guide to Guvacine Hydrochloride

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and experimental protocols related to **Guvacine** hydrochloride, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identity

Guvacine hydrochloride is the hydrochloride salt of **Guvacine**, a pyridine alkaloid naturally found in the nut of the Areca catechu palm.[1][2] It is classified as a beta-amino acid, a tetrahydropyridine, and an alpha,beta-unsaturated monocarboxylic acid.[3]

- IUPAC Name: 1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride[2]
- CAS Number: 6027-91-4[4]
- Molecular Formula: C₆H₁₀ClNO₂[2]
- Canonical SMILES: Cl.OC(=0)C1=CCCNC1[5]
- InChl Key: FGNUNVVTHHKDAM-UHFFFAOYSA-N[2]

Physicochemical Properties



A summary of the key physicochemical properties of **Guvacine** hydrochloride is presented in the table below.

Property	Value	Source
Molecular Weight	163.60 g/mol	[2]
Melting Point	306 - 309 °C	[3]
Solubility	Soluble in water. Almost insoluble in 100% alcohol, ether, chloroform, and benzene.	[3]
pKa (Strongest Acidic)	3.57	[2]
pKa (Strongest Basic)	9.77	[2]
logP	-2.2	[2]
Polar Surface Area	49.33 Ų	[2]

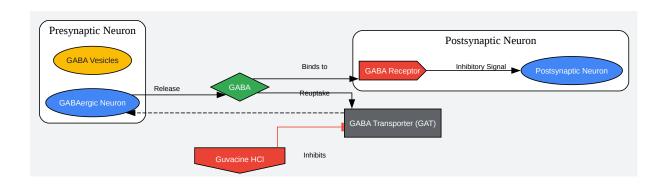
Pharmacology

Mechanism of Action:

Guvacine hydrochloride is a specific inhibitor of γ-aminobutyric acid (GABA) transporters (GATs).[1][6] It functions by binding to presynaptic GABA reuptake transporters, thereby preventing the reuptake of GABA from the synaptic cleft.[1][3] This leads to an increase in the concentration and duration of action of GABA in the synapse. Notably, **Guvacine** has no significant affinity for postsynaptic GABA receptors.[1][3]

The inhibitory activity of **Guvacine** hydrochloride shows modest selectivity for different GAT subtypes.[6][7]





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Caption: Mechanism of action of **Guvacine** hydrochloride as a GABA reuptake inhibitor.

Quantitative Pharmacological Data:

The inhibitory potency of **Guvacine** hydrochloride against various GABA transporters is summarized below.

Transporter	Species	IC ₅₀ (μM)	Source
GAT-1	Human	14	[6][7][8]
GAT-1	Rat	39	[6][7][9][10]
GAT-2	Rat	58	[6][7][8][9][10]
GAT-3	Human	119	[6][7][8]
GAT-3	Rat	378	[6][7][9][10]
BGT-1	Human	1870	[6][7][8]

Guvacine also inhibits the uptake of GABA and β -alanine in native tissues with the following IC₅₀ values:[7]

• Cat Spinal Cord: $23 \pm 2 \mu M$ (GABA), $66 \pm 11 \mu M$ (β -alanine)



Rat Cerebral Cortex: 8 ± 1 μM (GABA), 123 ± 28 μM (β-alanine)

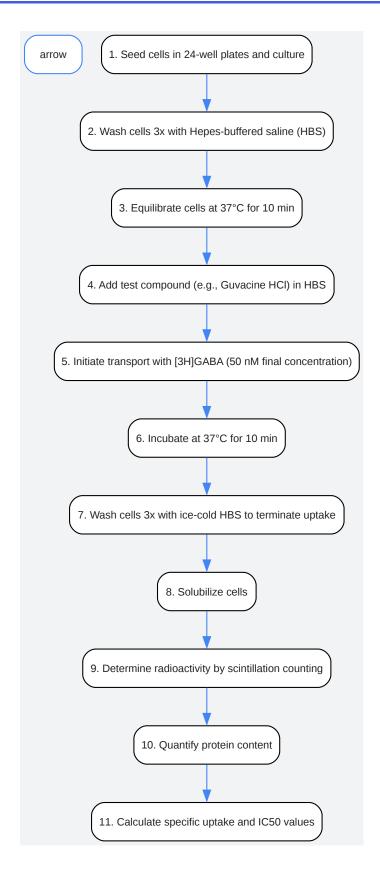
Experimental Protocols

In Vitro GABA Uptake Inhibition Assay:

This protocol describes a cell-based assay to determine the inhibitory effect of compounds like **Guvacine** hydrochloride on GABA uptake.[11]

Workflow Diagram:





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Caption: Workflow for an in vitro GABA uptake inhibition assay.



Methodology:

- Cell Culture: Cells (e.g., cell lines stably expressing specific GAT subtypes) are grown in 24well plates to an appropriate confluency.
- Washing and Equilibration: The cell monolayers are washed three times with Hepes-buffered saline (HBS; containing in mM: 150 NaCl, 20 Hepes, 1 CaCl₂, 10 glucose, 5 KCl, 1 MgCl₂; pH 7.4). The plates are then allowed to equilibrate on a 37°C slide warmer for 10 minutes.
- Compound Addition: After equilibration, the medium is removed, and the test compound
 (e.g., Guvacine hydrochloride at various concentrations) dissolved in HBS is added to each
 well (e.g., 450 μL/well). Non-specific uptake is determined in parallel wells containing a high
 concentration of unlabeled GABA (e.g., 1 mM).
- Transport Initiation: GABA transport is initiated by adding a concentrated solution of [3H]GABA in HBS to each well (e.g., 50 µL to achieve a final concentration of 50 nM).
- Incubation: The plates are incubated at 37°C for 10 minutes.
- Termination of Uptake: The uptake is terminated by rapidly washing the plates three times with ice-cold HBS using a multi-well plate washer.
- Cell Lysis and Scintillation Counting: The cells are solubilized with 0.05% sodium deoxycholate/0.1 N NaOH. An aliquot is then neutralized with 1 N HCl, and the radioactivity is measured using a scintillation counter.
- Protein Quantification: The protein concentration in an aliquot of the solubilized cells is determined using a standard protein assay kit (e.g., BCA or Bradford assay).
- Data Analysis: Specific GABA uptake is calculated by subtracting the non-specific uptake from the total uptake. The data are then normalized to the protein content. IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Synthesis

Detailed experimental protocols for the chemical synthesis of **Guvacine** hydrochloride are not readily available in the provided search results. **Guvacine** is a natural product isolated from the



Areca catechu nut.[1][6][7][10] The hydrochloride salt is typically prepared by treating the isolated **Guvacine** base with hydrochloric acid.

Safety Information

Guvacine hydrochloride is associated with the following hazard classifications:[4]

- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area.

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